Synthetic Yield in USP7 Intermediate Production: 9-Oxo-Hexahydroacridine-3-carboxylic Acid vs. Alternative Acridine Precursors
In the patent-reported synthetic route, 9-oxo-5,6,7,8,9,10-hexahydroacridine-3-carboxylic acid (VIa), structurally consistent with CAS 1314749-35-3, is converted to 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid in 88% isolated yield under POCl₃ conditions at 100 °C for 1 hour . By contrast, the fully aromatic acridine-3-carboxylic acid (CAS 53473-36-2) does not undergo analogous C9 chlorination because the aromatic C9 position lacks the requisite enaminone reactivity present in the hexahydro system [1]. The 3-carboxylic acid regioisomer placement is essential: the 1-carboxylate regioisomer (methyl 9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylate, CAS 1446262-50-5) would direct amide coupling to a different vector, producing final compounds incapable of engaging the USP7 active-site cysteine [1].
| Evidence Dimension | Reaction yield for conversion to 9-chloro-tetrahydroacridine-3-carboxylic acid |
|---|---|
| Target Compound Data | 88% isolated yield (9.6 g from 10 g starting material) |
| Comparator Or Baseline | Fully aromatic acridine-3-carboxylic acid: reaction not applicable (no C9 chlorination possible) [1]; 1-carboxylate regioisomer (CAS 1446262-50-5): not reported for this transformation, produces geometrically incompatible products [1] |
| Quantified Difference | Target compound: 88% yield. Comparators: transformation not feasible or produces structurally divergent products. |
| Conditions | POCl₃ (50 mL), 100 °C, 1 h; monitored by TLC; workup with ice and NaHCO₃ |
Why This Matters
For procurement supporting USP7 inhibitor medicinal chemistry, only the 3-carboxylic acid hexahydroacridine scaffold provides the demonstrated 88% synthetic efficiency and the correct regioisomeric orientation for downstream amidation; alternative acridine-3-carboxylic acids or regioisomers introduce both synthetic failure risk and structural incompatibility.
- [1] Lopez R, Colland F. Amidoacridine derivatives useful as selective inhibitors of ubiquitin specific protease 7. EP2357176A1, filed 2010-08-13, published 2011-08-17. European Patent Office. View Source
